molecular formula C24H18ClN3O4S2 B174350 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea CAS No. 198649-77-3

1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea

Cat. No. B174350
CAS RN: 198649-77-3
M. Wt: 512 g/mol
InChI Key: ROVBJZCLPOMIKA-UHFFFAOYSA-N
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Description

1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the sulfonylurea family, which is known for its ability to lower blood glucose levels in patients with diabetes. In

Mechanism of Action

The mechanism of action of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea involves the inhibition of PTP1B activity. This enzyme is involved in the dephosphorylation of insulin receptor substrate 1 (IRS-1), which leads to decreased insulin signaling and glucose uptake. By inhibiting PTP1B, this compound can increase insulin sensitivity and glucose uptake, leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications such as neuropathy and retinopathy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may also be beneficial in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea in lab experiments is its specificity for PTP1B inhibition. This compound has been shown to have minimal effects on other protein tyrosine phosphatases, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose uptake. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in clinical settings. Finally, future studies could explore the potential therapeutic applications of this compound in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Synthesis Methods

The synthesis of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea involves the reaction of 6-chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde with 4-aminobenzenesulfonyl chloride and phenyl isothiocyanate. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or chloroform. The resulting product is a white solid that can be purified using various techniques, such as recrystallization or column chromatography.

Scientific Research Applications

1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the compound's ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in insulin signaling. Inhibition of PTP1B can improve insulin sensitivity and glucose uptake, making this compound a potential treatment for diabetes and other metabolic disorders.

properties

CAS RN

198649-77-3

Molecular Formula

C24H18ClN3O4S2

Molecular Weight

512 g/mol

IUPAC Name

1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea

InChI

InChI=1S/C24H18ClN3O4S2/c1-15-20(25)11-12-21-22(15)23(29)16(14-32-21)13-26-17-7-9-19(10-8-17)34(30,31)28-24(33)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,33)

InChI Key

ROVBJZCLPOMIKA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4)Cl

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4)Cl

synonyms

Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)thioxomethyl)-

Origin of Product

United States

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